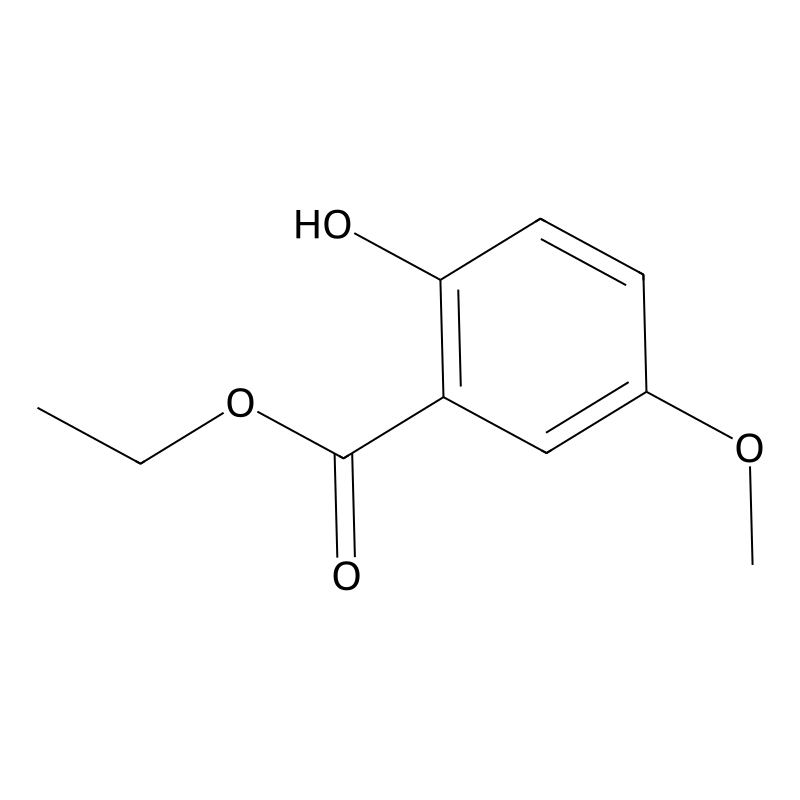Ethyl 2-hydroxy-5-methoxybenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Gefitinib
Scientific Field: Pharmaceutical Engineering
Application Summary: “Ethyl 2-hydroxy-5-methoxybenzoate” is used as a starting material in the synthesis of Gefitinib, a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases.
Methods of Application: The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions.
Results or Outcomes: This novel synthetic route produced overall yields as high as 37.4%.
Thermophysical Properties
Scientific Field: Physical Chemistry
Application Summary: “Ethyl 2-hydroxy-5-methoxybenzoate” has been studied for its thermophysical properties.
Methods of Application: The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package.
Antifeedants for the Pine Weevil
Scientific Field: Entomology
Application Summary: “Ethyl 2-hydroxy-5-methoxybenzoate” and its derivatives have been evaluated as antifeedants for the Pine Weevil, Hylobius abietis.
Methods of Application: The antifeedant activity was evaluated by bioassaying related compounds obtained by rational syntheses of functional group analogs and structural isomers.
Results or Outcomes: The study identified several highly effective antifeedants, including methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate.
Excited State Proton Transfer
Application Summary: “Ethyl 2-hydroxy-5-methoxybenzoate” has been studied for its excited state proton transfer.
Methods of Application: The study involved the fluorescence of methyl 5-chlorosalicylate and methyl 5-methoxysalicylate.
Results or Outcomes: The study provided insights into the excited state proton transfer of these compounds.
Antifeedants for Other Insects
Application Summary: “Ethyl 2-hydroxy-5-methoxybenzoate” and its derivatives have also been evaluated as antifeedants for other insects.
Methods of Application: Similar to the Pine Weevil, the antifeedant activity was evaluated by bioassaying related compounds obtained by rational syntheses of functional group analogs and structural isomers.
Results or Outcomes: The study identified several effective antifeedants, including methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate.
Commercial Availability
Scientific Field: Commercial Chemistry
Methods of Application: This compound can be used in various research and development applications.
Results or Outcomes: The availability of this compound facilitates its use in a wide range of scientific research.
Ethyl 2-hydroxy-5-methoxybenzoate is an aromatic ester characterized by the presence of a hydroxyl and a methoxy group on the benzene ring, specifically at the 2 and 5 positions, respectively. Its molecular formula is and it has a molecular weight of approximately 196.2 g/mol. This compound is often utilized in various chemical syntheses and has been studied for its potential biological activities.
- Esterification: It can be synthesized through the esterification of 2-hydroxy-5-methoxybenzoic acid with ethanol, often using acid catalysts to enhance the reaction rate.
- Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups.
- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding acid and alcohol.
Research indicates that ethyl 2-hydroxy-5-methoxybenzoate exhibits various biological activities, including:
- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications.
- Antioxidant Activity: The compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in biological systems.
- Potential Anti-inflammatory Effects: Preliminary studies suggest that it might reduce inflammation, although more research is needed to substantiate these claims.
Several methods have been reported for synthesizing ethyl 2-hydroxy-5-methoxybenzoate:
- Esterification of Hydroxybenzoic Acid:
- Reacting 2-hydroxy-5-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
- Aluminum Chloride-Catalyzed Reactions:
- Using Dicyclohexylcarbodiimide (DCC):
Ethyl 2-hydroxy-5-methoxybenzoate finds applications in various fields:
- Pharmaceuticals: Due to its biological activities, it may be explored for developing new antimicrobial or anti-inflammatory drugs.
- Cosmetics: Its potential antioxidant properties make it suitable for incorporation into cosmetic formulations aimed at skin protection.
- Agriculture: As an antifeedant, it could be used in pest control formulations .
Ethyl 2-hydroxy-5-methoxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Ethyl 4-hydroxybenzoate | Hydroxyl group at position 4 | Used as a preservative in cosmetics |
| Ethyl 3-hydroxybenzoate | Hydroxyl group at position 3 | Known for its anti-inflammatory effects |
| Ethyl salicylate | Salicylic acid derivative | Commonly used as a topical analgesic |
| Methyl 2-hydroxy-5-methoxybenzoate | Methyl group instead of ethyl | Exhibits different solubility properties |
Ethyl 2-hydroxy-5-methoxybenzoate is unique due to its specific positioning of functional groups which influences its reactivity and biological activity compared to these similar compounds.








